molecular formula C20H37KO2 B12646766 Potassium icos-9-enoate CAS No. 94135-61-2

Potassium icos-9-enoate

Cat. No.: B12646766
CAS No.: 94135-61-2
M. Wt: 348.6 g/mol
InChI Key: JZEGYCHASAJOIP-CALJPSDSSA-M
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Description

Potassium icos-9-enoate is a chemical compound with the molecular formula C20H37KO2 It is a potassium salt of icos-9-enoic acid, which is a long-chain unsaturated fatty acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium icos-9-enoate can be synthesized through the neutralization of icos-9-enoic acid with potassium hydroxide. The reaction typically involves dissolving icos-9-enoic acid in a suitable solvent, such as ethanol, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable processes. One common method is the continuous neutralization process, where icos-9-enoic acid and potassium hydroxide are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent and high-yield production of this compound.

Chemical Reactions Analysis

Types of Reactions

Potassium icos-9-enoate undergoes various chemical reactions, including:

    Oxidation: The double bond in the icos-9-enoate moiety can be oxidized to form epoxides or diols.

    Reduction: The double bond can be reduced to form the corresponding saturated compound.

    Substitution: The potassium ion can be replaced by other cations through ion-exchange reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can be employed to reduce the double bond.

    Substitution: Ion-exchange reactions can be carried out using various cation-exchange resins or solutions of other metal salts.

Major Products Formed

    Oxidation: Epoxides, diols, and other oxygenated derivatives.

    Reduction: Saturated potassium icosanoate.

    Substitution: Salts of other metals, such as sodium icos-9-enoate.

Scientific Research Applications

Potassium icos-9-enoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.

    Biology: It is studied for its potential role in cell membrane structure and function due to its fatty acid component.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.

    Industry: It is used in the formulation of soaps, detergents, and other cleaning products due to its surfactant properties.

Mechanism of Action

The mechanism of action of potassium icos-9-enoate is primarily related to its ability to interact with cell membranes and other biological structures. The icos-9-enoate moiety can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the potassium ion can participate in various biochemical processes, including the regulation of ion channels and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Potassium oleate: Another potassium salt of a long-chain unsaturated fatty acid, with a similar structure but differing in the position of the double bond.

    Potassium stearate: A potassium salt of a saturated fatty acid, lacking the double bond present in potassium icos-9-enoate.

    Potassium linoleate: A potassium salt of a polyunsaturated fatty acid, with multiple double bonds.

Uniqueness

This compound is unique due to the specific position of its double bond, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, solubility, and interactions with biological membranes, making it a valuable compound for various applications.

Properties

CAS No.

94135-61-2

Molecular Formula

C20H37KO2

Molecular Weight

348.6 g/mol

IUPAC Name

potassium;(E)-icos-9-enoate

InChI

InChI=1S/C20H38O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h11-12H,2-10,13-19H2,1H3,(H,21,22);/q;+1/p-1/b12-11+;

InChI Key

JZEGYCHASAJOIP-CALJPSDSSA-M

Isomeric SMILES

CCCCCCCCCC/C=C/CCCCCCCC(=O)[O-].[K+]

Canonical SMILES

CCCCCCCCCCC=CCCCCCCCC(=O)[O-].[K+]

Origin of Product

United States

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